molecular formula C16H16FN3O3S B2493214 N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide CAS No. 2034263-67-5

N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide

Cat. No.: B2493214
CAS No.: 2034263-67-5
M. Wt: 349.38
InChI Key: KVVFCNHSZGZJPE-UHFFFAOYSA-N
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Description

N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide is a benzothiadiazole-derived acetamide compound characterized by a sulfone (2,2-dioxido) group, a fluorine substituent at the 6-position, and a methyl group at the 3-position of the benzothiadiazole core. The N-benzyl acetamide moiety is linked to the heterocyclic system via a methylene bridge.

Properties

IUPAC Name

N-benzyl-2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-19-14-8-7-13(17)9-15(14)20(24(19,22)23)11-16(21)18-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVFCNHSZGZJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide typically involves a multi-step process. The synthesis starts with the construction of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the 6-fluoro and 3-methyl groups through selective fluorination and methylation reactions. The benzylation and acetamide formation are achieved through subsequent reaction steps involving suitable reagents such as benzyl chloride and acetic anhydride.

Industrial production methods: Industrial-scale production of this compound requires optimization of reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, controlled fluorination, and selective methylation are crucial. The use of solvents, temperature control, and purification methods like recrystallization and chromatography also play significant roles in the efficient production of this compound.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding benzaldehyde derivatives.

  • Reduction: Reduction reactions may target the dioxido functionalities, potentially leading to reduced sulfur compounds.

  • Substitution: Various substitution reactions can occur at the aromatic ring, especially involving the fluorine and methyl groups.

Common reagents and conditions used in these reactions: Typical reagents for oxidation include potassium permanganate or chromium trioxide. Hydrogenation reactions may utilize catalysts like palladium on carbon, while substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major products formed from these reactions: Oxidation generally yields benzaldehyde derivatives. Reduction leads to reduced sulfur compounds, and substitution reactions result in various substituted aromatic derivatives.

Scientific Research Applications

N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide finds applications across several scientific domains:

  • Chemistry: Utilized as a building block in organic synthesis, enabling the creation of more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe due to its unique functional groups and reactivity.

  • Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

  • Industry: Employed in the development of specialized materials, dyes, and pigments owing to its structural diversity and stability.

Mechanism of Action

The mechanism of action for N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide involves interaction with specific molecular targets. These interactions often occur through hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound may act on cellular enzymes, receptors, or nucleic acids, leading to various biological effects. Pathways involved could include inhibition of enzyme activity, interference with DNA/RNA synthesis, or disruption of cell membrane integrity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzothiazole/benzothiadiazole-acetamide derivatives, focusing on substituent effects, synthesis routes, and biological activities.

Structural and Functional Group Comparisons

Table 1: Structural Features of Key Analogues

Compound Name Core Structure Substituents (Positions) Key Functional Groups Biological Activity Evidence Source
Target Compound: N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide Benzothiadiazole 6-F, 3-Me, 2,2-dioxido Sulfone, Fluorine, Methyl Inferred kinase/antimicrobial N/A
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzothiazole 6-NO₂, thiadiazole-thio linker Nitro, Thiadiazole, Ureido VEGFR-2 inhibition (IC₅₀: 0.89 µM), Anticancer [1]
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 6-CF₃, 3-OCH₃ (on phenyl) Trifluoromethyl, Methoxy Not specified (patented) [6]
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Benzothiazole-Triazole 6-OCH₃, triazole-benzyl linker Methoxy, Triazole, Nitro Antimicrobial (cup-plate assay) [7]

Key Observations:

  • Substituent Effects : The target compound’s 6-fluoro and 3-methyl groups contrast with nitro (6d), trifluoromethyl (EP 3 348 550A1), or methoxy () substituents in analogues. Fluorine and methyl groups may enhance metabolic stability and lipophilicity compared to nitro or methoxy groups, which can influence electron distribution and binding affinity .
  • Sulfone vs. Thio/Sulfide Linkers: The 2,2-dioxido (sulfone) group in the target compound differs from thioether or sulfide linkers in analogues (e.g., 6d’s thiadiazole-thio group).
Computational and Pharmacokinetic Insights
  • Molecular Docking : Analogues (e.g., 6d) bind VEGFR-2 via π-π stacking and hydrogen bonds . The target’s sulfone may interact with Lys868 or Glu885 in VEGFR-2.
  • ADMET Predictions : Lipophilicity (LogP) and polar surface area (PSA) for the target compound can be estimated using tools like preADMET . Fluorine and methyl groups may improve blood-brain barrier penetration compared to nitro derivatives.

Biological Activity

N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and case studies derived from various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15FN2O4SC_{16}H_{15}FN_{2}O_{4}S with a molecular weight of approximately 350.4 g/mol. The compound features a benzyl group attached to a thiadiazole derivative, which contributes to its unique properties and biological activities.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer activities. For instance:

  • In Vitro Studies : A study demonstrated that derivatives of benzo-bis(1,2,5-thiadiazole) showed significant cytotoxic effects against various cancer cell lines. The compounds were effective in inhibiting cell proliferation and inducing apoptosis in cancer cells such as U87MG (human glioblastoma) and PC3 (prostate cancer) cells .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of oxidative stress and disruption of mitochondrial function, leading to increased apoptosis rates in cancer cells .

Antimicrobial Activity

N-benzyl derivatives have also shown promise as antimicrobial agents. Preliminary studies suggest that the compound may possess activity against both Gram-positive and Gram-negative bacteria.

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Pseudomonas aeruginosaMinimal inhibition

These findings indicate potential applications in treating bacterial infections, although further research is necessary to elucidate the specific mechanisms involved.

Case Studies

  • Fluorescent Imaging Applications : A related compound demonstrated high biocompatibility and stability in vivo for near-infrared (NIR-II) imaging applications. This suggests that N-benzyl derivatives could be utilized in imaging techniques for cancer diagnostics .
    • Study Findings : In a study involving tumor-bearing mice, the compound was successfully used for imaging tumor vasculature, showing significant accumulation in tumor tissues over time.
  • Therapeutic Applications in Cancer : Another study highlighted the use of thiadiazole-based compounds for targeted delivery systems in cancer therapy. These compounds were shown to enhance drug delivery efficacy while minimizing side effects associated with traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide?

  • Methodological Answer : Synthesis involves multi-step protocols starting with halogenation of the benzothiadiazole core, followed by nucleophilic substitution and amide coupling. Key parameters include:

  • Temperature : 60–80°C for cyclization steps to minimize side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Catalysts : Use of triethylamine or DMAP to accelerate amide bond formation .
  • Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress and purity (>95% by HPLC) .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR validate the benzothiadiazole core (δ 7.2–8.1 ppm for aromatic protons) and acetamide group (δ 2.1–2.3 ppm for CH₃) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z [M+H]⁺ = calculated molecular weight ± 0.001% .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve stereochemistry and hydrogen bonding patterns .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

  • Methodological Answer :

  • In Vitro Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ calculations).
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare protocols (e.g., ATP concentration in kinase assays) to identify variability .
  • Purity Verification : Re-analyze compounds via HPLC-MS to rule out degradation products .
  • Structural Confirmation : Revisit crystallography or DFT calculations to validate stereoelectronic effects influencing activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Substituent Modification : Replace the 6-fluoro group with Cl or Br to assess electronic effects on bioactivity .
  • Scaffold Hybridization : Fuse the benzothiadiazole core with pyridazine or thiazole rings to enhance target binding .
  • Molecular Docking : Use AutoDock Vina to predict interactions with proteins like EGFR or COX-2, followed by MD simulations for stability validation .

Q. How does the compound’s stability under varying pH and temperature conditions impact its pharmacological profile?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC:
ConditionDegradation ProductsHalf-Life (h)
pH 1 (HCl, 60°C)Hydrolyzed amide derivative8.2
pH 13 (NaOH, 60°C)Ring-opened thiadiazole3.5
  • Stabilization Strategies : Lyophilization or encapsulation in PEG-PLGA nanoparticles improves shelf life .

Q. What computational methods are suitable for predicting its ADMET properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to estimate logP (2.8 ± 0.3) and polar surface area (95 Ų) .
  • In Silico Tools : Use SwissADME for bioavailability radar charts and admetSAR for toxicity endpoints (e.g., hERG inhibition risk) .

Q. How can in vitro and in vivo data be correlated to optimize dosing regimens?

  • Methodological Answer :

  • Pharmacokinetic Modeling : Fit plasma concentration-time curves (e.g., one-compartment model) to derive t₁/₂ (4.5 h) and Vd (1.2 L/kg) .
  • Metabolite Identification : LC-MS/MS detects primary metabolites (e.g., glucuronidated forms) in liver microsomes .

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